tert-butyl (1S,3S)-3-hydroxy-3-(2-iminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl (1S,3S)-3-hydroxy-3-(2-iminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,3S)-3-hydroxy-3-(2-iminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its unique structure .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (1S,3S)-3-hydroxy-3-(2-iminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Comparison: Compared to similar compounds, tert-butyl (1S,3S)-3-hydroxy-3-(2-iminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-9-8-17(21)10-14-6-7-15(11-17)19(14)16(20)22-12-13-4-2-1-3-5-13/h1-5,14-15,21H,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKCKHBOCBTHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)(CC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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